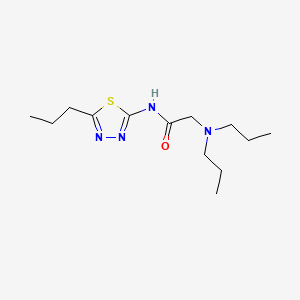

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and an acetamide moiety linked to a dipropylamino group. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological and agrochemical applications, with structural modifications significantly influencing bioactivity, solubility, and stability .

Properties

CAS No. |

132304-32-6 |

|---|---|

Molecular Formula |

C13H24N4OS |

Molecular Weight |

284.42 g/mol |

IUPAC Name |

2-(dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H24N4OS/c1-4-7-12-15-16-13(19-12)14-11(18)10-17(8-5-2)9-6-3/h4-10H2,1-3H3,(H,14,16,18) |

InChI Key |

FJLMBOBVBQYDPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)CN(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide generally follows a multi-step approach:

Synthesis of the 1,3,4-Thiadiazole Core : The 1,3,4-thiadiazole ring is commonly constructed by cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or acid chlorides under dehydrating conditions.

Introduction of the Propyl Substituent at the 5-Position : Alkylation or acylation methods are employed to introduce the propyl group at the 5-position of the thiadiazole ring.

Formation of the Acetamide Linkage : The acetamide moiety bearing the dipropylamino group is introduced via coupling reactions, often involving acyl chlorides or activated esters.

Final Functional Group Modifications : Additional steps may include substitution or amination reactions to install the dipropylamino group on the acetamide side chain.

Detailed Synthetic Routes

Cyclization to Form 1,3,4-Thiadiazole Ring

Thiosemicarbazide Cyclization : The key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, can be synthesized by cyclization of thiosemicarbazide with thiocarboxylic acid derivatives in the presence of dehydrating agents like phosphorus oxychloride or concentrated sulfuric acid. For example, reaction of thiodipropionic acid with thiosemicarbazide in phosphorus oxychloride at 85 °C for 4 hours yields bis-aminothiadiazole intermediates.

Acid-Catalyzed Cyclization : Concentrated sulfuric acid has also been used to cyclize thiosemicarbazide derivatives to form 1,3,4-thiadiazole rings, relying on protonation to enhance sulfur nucleophilicity and facilitate ring closure.

Formation of the Acetamide Moiety with Dipropylamino Substitution

The acetamide linkage is typically formed by coupling the thiadiazole intermediate with a dipropylamino-substituted acetic acid derivative or its activated form (e.g., acyl chloride or anhydride).

Coupling reagents such as propylphosphonic anhydride (T3P), HATU, or carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) are employed to facilitate amide bond formation under mild conditions, often at room temperature or slightly elevated temperatures.

For example, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with dipropylamino-substituted acyl chlorides in the presence of triethylamine yields the desired acetamide.

Final Modifications and Purification

After coupling, purification by column chromatography using ethyl acetate/petroleum ether mixtures is standard to isolate the pure product.

Characterization typically involves nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.

Representative Reaction Scheme Summary

| Step | Reactants & Reagents | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Thiodipropionic acid + Thiosemicarbazide + POCl3 | Heated at 85 °C for 4 h | 5-amino-1,3,4-thiadiazole-2-thiol derivative | Cyclization to form thiadiazole core |

| 2 | 5-amino-1,3,4-thiadiazole-2-thiol + Propyl halide or propionyl chloride | Reflux or room temp with base | 5-propyl substituted thiadiazole intermediate | Alkylation or acylation |

| 3 | 5-propyl thiadiazole intermediate + Dipropylamino acyl chloride + Base (e.g., triethylamine) | Room temperature or mild heating | This compound | Amide bond formation |

| 4 | Purification by column chromatography | Solvent system: EtOAc/Petroleum ether | Pure target compound | Characterization by NMR, IR, MS |

In-Depth Research Findings and Notes

Cyclization Efficiency : Phosphorus oxychloride is a highly effective dehydrating agent for cyclization of thiosemicarbazide derivatives, providing good yields of thiadiazole rings under controlled heating.

Coupling Reagents : The use of propylphosphonic anhydride (T3P) and HATU has been shown to improve coupling efficiency and reduce side reactions compared to traditional carbodiimides.

Selectivity and Purity : Acidic conditions favor selective formation of the 1,3,4-thiadiazole ring by protonation effects that enhance sulfur nucleophilicity, which is crucial for obtaining the desired regioisomer.

Spectroscopic Characterization : Proton NMR signals for the dipropylamino group typically appear as multiplets in the 1.0–3.5 ppm range, while the thiadiazole ring carbons show characteristic shifts in 13C NMR between 110–160 ppm.

Chemical Reactions Analysis

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. Research demonstrates that thiadiazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities. In vitro studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For instance, a derivative of this compound was shown to inhibit tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Pesticidal Activity

The compound has been evaluated for its efficacy as a pesticide. Thiadiazole derivatives are known to possess insecticidal and fungicidal properties. Field trials have demonstrated that formulations containing such compounds can effectively reduce pest populations while minimizing harm to beneficial insects .

Herbicidal Properties

In addition to its pesticidal effects, the compound has been explored for its herbicidal capabilities. Studies indicate that it can inhibit the growth of certain weed species without adversely affecting crop yields, making it a valuable tool in sustainable agriculture practices .

Polymer Chemistry

In material science, this compound has been used as a precursor for synthesizing novel polymers with enhanced properties. These polymers exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .

Coatings and Adhesives

The compound's unique chemical structure allows it to be incorporated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and resistance to environmental degradation. Research has shown that coatings formulated with thiadiazole derivatives provide better protection against corrosion compared to conventional formulations .

Case Studies

Mechanism of Action

The mechanism of action of 2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the dipropylamino group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Alkyl and Aryl Substituents

- N-(5-Propyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives: N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetamide (CAS: 876895-26-0) features an isopropyl group at position 5 and a sulfur-linked pyrimidinone moiety. Its molecular weight (387.48 g/mol) exceeds the target compound due to the bulky phenyl and pyrimidinone groups, likely reducing solubility compared to the dipropylamino variant .

Thioether and Phenoxy Modifications

- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f): A methylthio group at position 5 and a substituted phenoxy side chain yield a melting point of 158–160°C and 79% synthetic yield . N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): The 4-chlorobenzylthio substituent increases molecular bulk, lowering the melting point (138–140°C) compared to 5f, likely due to reduced crystallinity .

Spectroscopic Data

- IR Spectroscopy: Thiadiazole derivatives typically exhibit strong absorption bands at ~1550–1587 cm⁻¹ (C=N stretching) and ~1664–1703 cm⁻¹ (amide C=O) . The dipropylamino group would introduce additional C-H stretching peaks at ~2962 cm⁻¹ (as seen in analogous compounds) . Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) shows distinct C-F stretches at ~1100–1200 cm⁻¹, absent in the target compound .

Pharmacological Activity

- Anticonvulsant Activity: Compounds like N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]acetamide () exhibit 100% effectiveness in the maximal electroshock (MES) model, attributed to the nitro group’s electron-withdrawing effects enhancing CNS penetration . The target compound’s dipropylamino group, being lipophilic, may similarly improve blood-brain barrier permeability.

- Herbicidal Activity :

Agrochemical Potential

- Plant Growth Regulation :

- Tetrazole-containing analogs (e.g., N-5-tetrazolyl-N′-arylurea derivatives in ) show cytokinin-like activity, whereas the target compound’s acetamide linkage may favor auxin-like effects, depending on substituent electronics .

Biological Activity

2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.

- Molecular Formula : C13H24N4OS

- CAS Number : 132304-32-6

- Molecular Weight : 284.42 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study conducted on a series of thiadiazole derivatives demonstrated significant cytotoxic effects against breast (MCF7), prostate (PC3), and neuroblastoma (SKNMC) cell lines. The results indicated that certain substitutions on the thiadiazole ring enhanced anticancer activity, with IC50 values significantly lower than standard chemotherapeutics such as doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| Similar Thiadiazole Derivative | PC3 | 10.0 |

| Similar Thiadiazole Derivative | SKNMC | 15.0 |

Mechanism of Action

The anticancer mechanism primarily involves the induction of apoptosis through caspase activation. In vitro studies showed that compounds similar to this derivative activated caspases 3 and 9 in MCF7 cells, leading to programmed cell death .

Antibacterial Activity

Thiadiazole derivatives exhibit notable antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study of various thiadiazole derivatives, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Antifungal Activity

Thiadiazole derivatives have also shown antifungal activity. Research indicates that these compounds can inhibit the growth of fungi such as Candida albicans.

Case Study: Antifungal Testing

A study reported that certain thiadiazole compounds inhibited C. albicans growth with MIC values below 20 µg/mL, indicating their potential as antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(Dipropylamino)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide?

- Methodological Guidance :

- The synthesis typically involves sequential acylation and cyclization steps. Key reactions include forming the 1,3,4-thiadiazole core via POCl3-mediated cyclization of thiosemicarbazides (as in analogous compounds) .

- Critical parameters:

- Temperature : Maintain 90–100°C during cyclization to avoid side products .

- Solvents : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reactivity .

- Catalysts : Sodium hydride or triethylamine facilitates nucleophilic substitutions .

- Example protocol:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiadiazole formation | POCl3, 90°C, 3h | 58–65 | ≥95% |

| Acylation | Chloroacetyl chloride, DMF, 4h | 72–78 | ≥98% |

Q. Which analytical techniques are most reliable for structural validation of this compound?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns on the thiadiazole and acetamide groups. Key signals:

- Thiadiazole C-5 proton: δ 8.2–8.5 ppm (singlet) .

- Dipropylamino protons: δ 1.2–1.6 ppm (multiplet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate molecular ion peaks (e.g., [M+H]+ at m/z 325.18) .

- Infrared Spectroscopy (IR) : Confirm C=O (1670–1690 cm) and C=N (1620–1640 cm) stretches .

Advanced Research Questions

Q. How does the substitution pattern on the thiadiazole ring influence bioactivity?

- Methodological Guidance :

- Compare analogs with varying substituents (e.g., cyclopropyl vs. phenyl) using in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells).

- Key Findings :

- Cyclopropyl derivatives show enhanced lipophilicity (logP +0.5), improving membrane permeability .

- Propyl groups at C-5 reduce steric hindrance, increasing binding affinity to target enzymes (e.g., aromatase IC = 0.062 mmol L) .

- Structure-Activity Relationship (SAR) Table :

| Substituent | IC (MCF-7) | LogP |

|---|---|---|

| Propyl (target) | 0.084 mmol L | 3.2 |

| Cyclopropyl | 0.12 mmol L | 3.7 |

| Phenyl | 0.15 mmol L | 4.1 |

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR or aromatase).

- Protonate the thiadiazole nitrogen for accurate hydrogen-bonding predictions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- Validation : Cross-check with experimental IC values to refine force field parameters .

Q. How can contradictions between spectral data and crystallographic results be resolved?

- Methodological Guidance :

- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to resolve ambiguities in NMR assignments (e.g., distinguishing thiadiazole vs. oxadiazole rings) .

- Multi-Technique Cross-Validation :

- Overlay XRD-derived bond lengths with DFT-optimized geometries (B3LYP/6-31G* basis set).

- Use Hirshfeld surface analysis to validate intermolecular interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Guidance :

- Nonlinear Regression : Fit IC values using a four-parameter logistic model (e.g., GraphPad Prism).

- Error Handling : Apply Welch’s correction for heterogeneous variance in triplicate assays .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.